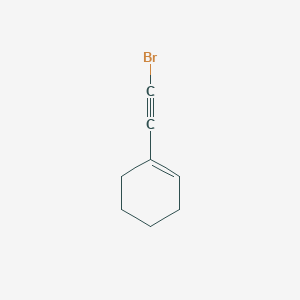

1-(Bromoethynyl)cyclohexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

21983-34-6 |

|---|---|

Molecular Formula |

C8H9Br |

Molecular Weight |

185.06 g/mol |

IUPAC Name |

1-(2-bromoethynyl)cyclohexene |

InChI |

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5H2 |

InChI Key |

SJNYXLBJQFPAJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C#CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Bromoethynyl)cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(bromoethynyl)cyclohexene, a valuable building block in organic synthesis and medicinal chemistry. The document outlines a reliable synthetic pathway, detailed experimental protocols, and expected characterization data.

Introduction

This compound is a key intermediate for the introduction of the bromoethynyl-cyclohexene moiety into larger molecules. Its unique combination of a vinyl bromide and a bromoalkyne offers multiple points for further functionalization, making it a versatile reagent in the synthesis of complex organic scaffolds, including those with potential pharmaceutical applications. This guide focuses on a practical and accessible synthetic route, the Corey-Fuchs reaction, and the subsequent characterization of the target compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process based on the Corey-Fuchs reaction.[1] This method involves the conversion of an aldehyde to a terminal alkyne, with the option to isolate the intermediate 1-bromoalkyne.[1] In this case, cyclohexanecarboxaldehyde serves as the starting material.

The overall reaction scheme is as follows:

Step 1: Synthesis of (2,2-Dibromovinyl)cyclohexane

Cyclohexanecarboxaldehyde is reacted with a phosphine-ylide generated in situ from carbon tetrabromide and triphenylphosphine to yield the intermediate, (2,2-dibromovinyl)cyclohexane.[2][3]

Step 2: Synthesis of this compound

The isolated (2,2-dibromovinyl)cyclohexane is then treated with a strong base, such as n-butyllithium, to induce elimination of one equivalent of hydrogen bromide, affording the desired this compound.[2][4] Careful control of the reaction conditions is crucial to favor the formation of the bromoalkyne over the terminal alkyne.[1][5]

Experimental Protocols

Step 1: Synthesis of (2,2-Dibromovinyl)cyclohexane

Materials:

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Cyclohexanecarboxaldehyde

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn from colorless to a yellow-orange ylide solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add cyclohexanecarboxaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add hexanes to the residue to precipitate triphenylphosphine oxide.

-

Filter the mixture and wash the solid with cold hexanes.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield (2,2-dibromovinyl)cyclohexane as a colorless oil.

Step 2: Synthesis of this compound

Materials:

-

(2,2-Dibromovinyl)cyclohexane

-

n-Butyllithium (n-BuLi) in hexanes (a solution of known molarity)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (2,2-dibromovinyl)cyclohexane (1.0 eq) and anhydrous tetrahydrofuran.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 - 1.1 eq) in hexanes dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the bromoalkyne can be monitored by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford this compound.

Quantitative Data

| Parameter | Step 1: (2,2-Dibromovinyl)cyclohexane | Step 2: this compound |

| Starting Material | Cyclohexanecarboxaldehyde | (2,2-Dibromovinyl)cyclohexane |

| Key Reagents | PPh₃, CBr₄ | n-BuLi |

| Solvent | Dichloromethane | Tetrahydrofuran |

| Reaction Temperature | 0 °C to Room Temperature | -78 °C |

| Typical Reaction Time | 12-16 hours | 1-2 hours |

| Typical Yield | 70-85% | 60-75% |

| Purification Method | Column Chromatography | Column Chromatography |

Characterization of this compound

Due to the limited availability of published experimental data for this compound, the following characterization data is predicted based on known values for similar structural motifs.

Spectroscopic Data

| Technique | Predicted Data for this compound |

| ¹H NMR (CDCl₃) | δ (ppm): 6.2-6.4 (m, 1H, vinylic H), 2.0-2.3 (m, 4H, allylic CH₂), 1.5-1.8 (m, 4H, CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 135-140 (vinylic C-Br), 120-125 (vinylic C), 75-80 (alkynyl C-Br), 60-65 (alkynyl C), 25-35 (allylic CH₂), 20-25 (CH₂) |

| IR (Infrared) | ν (cm⁻¹): ~3020 (=C-H stretch), ~2930, ~2860 (C-H stretch), ~2200 (C≡C stretch, weak), ~1640 (C=C stretch) |

| Mass Spectrometry (EI) | m/z: [M]⁺ and [M+2]⁺ isotopic pattern for bromine, fragmentation by loss of Br, and cleavage of the cyclohexene ring. |

Visualization of Workflow and Pathways

Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via the Corey-Fuchs reaction, along with its expected characterization data. The provided methodologies and data serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the use of this versatile building block in their synthetic endeavors. The modularity of the described synthesis allows for potential adaptation and optimization for specific research needs.

References

Technical Guide on the Spectroscopic Data of 1-(Bromoethynyl)cyclohexene and Related Precursors

Audience: Researchers, scientists, and drug development professionals.

Proposed Synthesis of 1-(Bromoethynyl)cyclohexene

A potential synthetic route to this compound involves the electrophilic bromination of the terminal alkyne of 1-ethynylcyclohexene. A common method for this transformation is the reaction with N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).

Physical and chemical properties of 1-(Bromoethynyl)cyclohexene

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Bromoethynyl)cyclohexene. This compound is of interest to researchers and professionals in the fields of organic synthesis and drug development due to its potential as a versatile building block. The presence of a bromoethynyl group attached to a cyclohexene ring offers multiple reaction sites for further functionalization, making it a candidate for the synthesis of complex molecular architectures.

Physicochemical Properties

Quantitative data for this compound is not available. The following table summarizes the known physical and chemical properties of the closely related compound, 1-Bromo-1-cyclohexene . These values can serve as an estimate for the properties of this compound.

| Property | Value (for 1-Bromo-1-cyclohexene) | Source |

| Molecular Formula | C₆H₉Br | [1][2] |

| Molecular Weight | 161.04 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Purity | 97% | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Log10 of Water solubility in mol/l: -3.01 (Crippen Calculated) | [2] |

| Octanol/Water Partition Coefficient (logP) | 2.839 (Crippen Calculated) | [2] |

| InChI | InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | [1][2] |

| InChI Key | QBUMXSSCYUMVAW-UHFFFAOYSA-N | [1][2] |

| SMILES | BrC1=CCCCC1 | [2] |

| CAS Number | 2044-08-8 | [2][3] |

Chemical Reactivity and Synthesis

The reactivity of this compound would be dictated by the bromoethynyl and the cyclohexene moieties. The carbon-bromine bond is susceptible to various coupling reactions, while the triple bond can undergo addition reactions. The double bond in the cyclohexene ring can also participate in various transformations.

Inferred Reactivity

-

Cross-Coupling Reactions: The bromoalkyne functionality is a key handle for carbon-carbon bond formation. Sonogashira coupling with terminal alkynes, catalyzed by palladium and copper, would be a primary method to introduce further complexity.[4]

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, although this may be less facile than in saturated systems.

-

Addition Reactions: The carbon-carbon triple bond can undergo hydrogenation, halogenation, and hydrohalogenation reactions.

-

Cycloaddition Reactions: The alkyne can participate in [3+2] and other cycloaddition reactions.

Potential Synthetic Routes

A plausible synthetic route to this compound could involve the dehydrobromination of a suitable di- or tri-brominated cyclohexane or cyclohexene precursor. Another approach could be the reaction of a cyclohexene-derived acetylide with a source of electrophilic bromine.

Logical Workflow for Potential Synthesis

Caption: A potential synthetic pathway to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and handling of this compound are not available. The following are general procedures for reactions involving similar compounds and should be adapted with caution.

General Procedure for Sonogashira Coupling of a Vinyl Bromide[4]

Objective: To couple a vinyl bromide with a terminal alkyne.

Materials:

-

Vinyl bromide (1 equivalent)

-

Terminal alkyne (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

CuI (0.1 equivalents)

-

Base (e.g., Et₃N or piperidine, 2 equivalents)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the vinyl bromide, terminal alkyne, Pd(PPh₃)₄, and CuI.

-

Add the anhydrous solvent, followed by the base.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Workflow Diagram

Caption: General workflow for a Sonogashira coupling reaction.

Safety and Handling

Safety data for this compound is not available. For the related compound, (1-Bromoethyl)benzene , the following hazards are identified and should be considered as potential risks.[5]

-

Hazard Statements: Combustible liquid. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

-

Precautionary Statements: [5]

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Keep away from heat/sparks/open flames/hot surfaces. — No smoking.

-

Keep cool.

-

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Drug Development

While there is no specific information on the applications of this compound in drug development, its structural motifs are present in various biologically active molecules. The rigid alkyne linker and the cyclohexene scaffold can be valuable in positioning pharmacophoric groups in three-dimensional space to interact with biological targets. The ability to undergo "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, makes it a candidate for use in bioconjugation and drug discovery.[6]

Signaling Pathway Interaction Hypothesis

Caption: Hypothetical interaction of a derivative with a signaling pathway.

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity. Based on the properties of related compounds, it is expected to be a versatile building block in organic synthesis. Its reactive handles make it suitable for a variety of transformations, including cross-coupling and cycloaddition reactions, which are highly relevant in the synthesis of complex molecules for materials science and drug discovery. Further experimental investigation is required to fully elucidate its properties and potential applications. Researchers are advised to proceed with caution, drawing upon the available data for structurally similar compounds for guidance on handling and reactivity.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Cyclohexene, 1-bromo- (CAS 2044-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 1-Bromo-1-cyclohexene | 2044-08-8 | Benchchem [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

The Bromoethynyl Group on a Cyclohexene Scaffold: A Comprehensive Reactivity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bromoethynyl group attached to a cyclohexene scaffold represents a versatile and highly reactive functional moiety with significant potential in organic synthesis and medicinal chemistry. This guide provides a detailed exploration of its synthesis and reactivity profile, focusing on key transformations including Sonogashira cross-coupling, cycloaddition reactions, and nucleophilic substitution. Experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for professionals in the field.

Synthesis of 1-Bromoethynylcyclohexene

The primary challenge in exploring the reactivity of 1-bromoethynylcyclohexene lies in its synthesis. While direct methods are not extensively reported, a reliable two-step approach starting from the readily available cyclohexene-1-carboxaldehyde is the most plausible pathway. This involves an initial one-carbon homologation to form 1-ethynylcyclohexene, followed by selective bromination of the terminal alkyne.

Step 1: Synthesis of 1-Ethynylcyclohexene via Corey-Fuchs or Seyferth-Gilbert Homologation

Two primary methods for the conversion of aldehydes to terminal alkynes are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

-

Corey-Fuchs Reaction: This two-step process first converts the aldehyde into a 1,1-dibromoalkene using a phosphine-ylide generated from triphenylphosphine and carbon tetrabromide.[1][2] Subsequent treatment with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to yield the terminal alkyne.[1][3] A key advantage is the ability to sometimes isolate the intermediate 1-bromoalkyne by careful choice of the base.[2]

-

Seyferth-Gilbert Homologation: This reaction utilizes a diazomethylphosphonate reagent to directly convert the aldehyde to the terminal alkyne in a single step under basic conditions.[4][5] The Ohira-Bestmann modification of this reaction employs milder bases, making it compatible with a wider range of functional groups.[5]

Experimental Protocol: Synthesis of 1-Ethynylcyclohexene (via Corey-Fuchs Reaction - General Procedure)

-

To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C is slowly added carbon tetrabromide (1.0 eq).

-

The resulting dark red mixture is stirred for 30 minutes, after which a solution of cyclohexene-1-carboxaldehyde (1.0 eq) in anhydrous dichloromethane is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is then quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 1,1-dibromo-2-(cyclohex-1-en-1-yl)ethene is purified by column chromatography.

-

The purified dibromoalkene is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C.

-

n-Butyllithium (2.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-ethynylcyclohexene.

Step 2: Bromination of 1-Ethynylcyclohexene

The terminal alkyne, 1-ethynylcyclohexene, can be converted to the desired 1-bromoethynylcyclohexene via electrophilic bromination. Reagents such as N-bromosuccinimide (NBS) in the presence of a silver catalyst (e.g., silver nitrate) are commonly used for this transformation.

Experimental Protocol: Bromination of 1-Ethynylcyclohexene (General Procedure)

-

To a solution of 1-ethynylcyclohexene (1.0 eq) in acetone is added N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq).

-

The reaction mixture is stirred at room temperature in the dark until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford 1-bromoethynylcyclohexene.

Diagram of Synthetic Workflow

References

Unveiling the Electronic Landscape of 1-(Bromoethynyl)cyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromoethynyl)cyclohexene is a halogenated organic molecule with a structure that suggests a unique and potentially valuable electronic profile. The presence of a vinyl bromide moiety in conjunction with a bromoalkyne introduces a combination of electron-withdrawing effects and sites of unsaturation that are likely to govern its reactivity and suitability for various applications, including as a synthetic intermediate in drug discovery and materials science. This document aims to provide an in-depth, albeit theoretical, guide to the core electronic properties of this compound, drawing parallels with related and better-studied compounds.

Predicted Electronic Properties

The electronic properties of this compound are primarily dictated by the interplay of the cyclohexene ring, the vinyl bromide, and the bromoethynyl group. The bromine atoms, being highly electronegative, are expected to exert a significant electron-withdrawing inductive effect (-I effect). This effect will likely lower the energy levels of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A lower LUMO energy would render the molecule more susceptible to nucleophilic attack, while a lower HOMO energy would suggest a higher ionization potential, making it less prone to oxidation. The triple bond of the ethynyl group further contributes to the electrophilic nature of the molecule.

Potential Synthetic Pathways and Key Reactions

Given its structure, this compound is anticipated to be a versatile building block in organic synthesis. Key reactions would likely involve the vinyl bromide and the bromoalkyne functionalities.

Synthesis

The synthesis of this compound itself is not well-documented. However, a plausible synthetic route could involve the Sonogashira coupling of a suitable terminal alkyne with 1,2-dibromocyclohexene, followed by subsequent functional group manipulations.

Key Reactions

Sonogashira Coupling: The vinyl bromide moiety of this compound would be an excellent substrate for Sonogashira cross-coupling reactions. This palladium-catalyzed reaction with a terminal alkyne would allow for the facile introduction of a wide range of substituents at the C1 position of the cyclohexene ring.

Diels-Alder Reaction: The cyclohexene double bond, influenced by the electron-withdrawing bromoethynyl group, could potentially act as a dienophile in Diels-Alder reactions, enabling the construction of complex polycyclic systems.[1][2] The stereochemistry of the resulting product would be dictated by the geometry of the dienophile.[3]

Nucleophilic Substitution/Addition: The electron-deficient nature of the bromoethynyl group suggests that it could be susceptible to nucleophilic attack, leading to either substitution of the bromine atom or addition across the triple bond, depending on the reaction conditions and the nucleophile employed.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for key reactions that this compound is predicted to undergo.

General Sonogashira Cross-Coupling Protocol

Objective: To couple this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), the terminal alkyne (1.2 equivalents), and copper(I) iodide (0.05 equivalents).

-

Add the anhydrous solvent, followed by the base.

-

Degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst (0.02 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Diels-Alder Reaction Protocol

Objective: To react this compound as a dienophile with a conjugated diene.

Materials:

-

This compound

-

Conjugated diene (e.g., cyclopentadiene or furan)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Lewis acid catalyst (optional, e.g., AlCl₃ or BF₃·OEt₂)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Add the conjugated diene (1.1 to 2 equivalents).

-

If a Lewis acid catalyst is used, add it cautiously at a low temperature (e.g., 0 °C).

-

Stir the reaction mixture at room temperature or with heating, monitoring the reaction by TLC or NMR spectroscopy.

-

Upon completion, concentrate the solvent under reduced pressure.

-

If a catalyst was used, perform an aqueous workup to remove it.

-

Purify the resulting cycloadduct by column chromatography or recrystallization.

Visualizations of Key Processes

The following diagrams illustrate the fundamental mechanisms of the key reactions discussed.

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Caption: A generalized schematic of the Diels-Alder reaction.

Data on Analogous Compounds

While no specific data exists for this compound, the following table summarizes some key properties of related molecules to provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactions/Properties |

| 1-Bromo-1-cyclohexene | C₆H₉Br | 161.04 | Substrate for Sonogashira, Suzuki, and Heck couplings; undergoes Diels-Alder reactions.[4] |

| Vinyl Bromide | C₂H₃Br | 106.95 | Used in polymerization and as a Grignard reagent precursor.[4] |

| Haloalkynes | R-C≡C-X | Variable | Versatile building blocks in cross-coupling, nucleophilic addition, and cycloaddition reactions.[5][6] |

Conclusion

This compound represents an intriguing yet underexplored molecule. Based on the fundamental principles of organic chemistry and the known reactivity of similar compounds, it is predicted to be a valuable synthetic intermediate with a rich and varied chemical reactivity. Its electronic properties, largely governed by the electron-withdrawing nature of its functional groups, make it a promising candidate for use in cross-coupling and cycloaddition reactions. Further experimental and computational studies are necessary to fully elucidate the electronic landscape of this molecule and unlock its full potential in synthetic and medicinal chemistry.

References

A Technical Guide to the Presumed Thermal Stability and Decomposition of 1-(Bromoethynyl)cyclohexene

Introduction

1-(Bromoethynyl)cyclohexene is a halogenated organic compound with potential applications in organic synthesis and drug development. Its structure, featuring a bromoalkynyl group attached to a cyclohexene ring, suggests a complex thermal behavior influenced by the interplay of the carbon-carbon double bond, the carbon-carbon triple bond, and the carbon-bromine bond. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes. This technical guide outlines the predicted thermal properties and decomposition pathways of this compound and provides detailed experimental protocols for its analysis.

Predicted Thermal Behavior

The thermal decomposition of this compound is anticipated to be initiated at the weakest bond within the molecule. The C-Br bond is generally weaker than C-C and C-H bonds, making it a likely site for initial cleavage upon heating. The presence of the conjugated ene-yne system can influence the decomposition mechanism, potentially leading to complex intramolecular reactions.

It is hypothesized that the decomposition could proceed through a radical mechanism, initiated by the homolytic cleavage of the C-Br bond to form a cyclohexenylethynyl radical and a bromine radical. These reactive intermediates could then undergo a variety of subsequent reactions, including polymerization, rearrangement, and fragmentation.

Experimental Protocols

To experimentally determine the thermal stability and decomposition profile of this compound, the following standard techniques would be employed:

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).

-

The pan is loaded into the TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidation).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting data is plotted as mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from this curve.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature. This can identify melting points, boiling points, and exothermic or endothermic decomposition events.

-

Methodology:

-

A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

Exothermic peaks indicate decomposition or other heat-releasing events, while endothermic peaks can indicate melting or boiling.

-

Hypothetical Data Presentation

The following tables present hypothetical data that could be obtained from TGA and DSC analyses of this compound.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | ~150 - 180 °C |

| Temperature at 5% Mass Loss (T5%) | ~165 °C |

| Temperature at 50% Mass Loss (T50%) | ~220 °C |

| Residual Mass at 500 °C | < 10% |

Table 2: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Endotherm (Melting) | ~40 - 50 °C | ~48 °C | ~80 J/g |

| Exotherm (Decomposition) | ~155 °C | ~175 °C | - (highly exothermic) |

Visualizations

Experimental Workflow Diagram

A generalized workflow for the thermal analysis of this compound.

Hypothetical Decomposition Pathway

A simplified, hypothetical radical decomposition pathway for this compound.

Conclusion

While direct experimental data for the thermal stability of this compound is currently lacking, a theoretical assessment based on its chemical structure and the behavior of related compounds provides a valuable starting point for researchers. The primary anticipated mode of decomposition is through the initial cleavage of the carbon-bromine bond. To definitively characterize its thermal properties, rigorous experimental analysis using TGA and DSC is essential. The protocols and hypothetical data presented in this guide are intended to facilitate the design and interpretation of such studies, ultimately ensuring the safe and effective use of this compound in research and development.

A Comprehensive Technical Guide to the Computational Conformational Analysis of 1-(Bromoethynyl)cyclohexene

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive computational methodology for the conformational analysis of 1-(Bromoethynyl)cyclohexene. In the absence of direct experimental or computational studies on this specific molecule, this document provides a robust, state-of-the-art theoretical framework derived from established computational protocols for analogous substituted cyclohexene and ethynyl-containing compounds. The guide details a systematic approach encompassing initial conformational searching, rigorous quantum mechanical calculations for geometry optimization and energy determination, and analysis of the rotational barrier of the bromoethynyl group. All proposed quantitative data are estimations based on documented values for structurally related molecules and are presented in structured tables. Methodological workflows are visualized using the DOT language to ensure clarity and reproducibility for researchers undertaking similar computational investigations.

Introduction

The conformational landscape of a molecule is a critical determinant of its physicochemical properties, reactivity, and biological activity. For novel or uncharacterized molecules such as this compound, computational chemistry offers a powerful and predictive avenue for elucidating the preferred three-dimensional structures and the energetic barriers between them. The this compound molecule presents an interesting conformational challenge due to the interplay between the cyclohexene ring puckering and the rotation of the exocyclic bromoethynyl substituent.

This guide provides a detailed protocol for a thorough in-silico investigation of this compound's conformational space. The methodologies described herein are grounded in widely accepted and validated computational chemistry practices for the study of cyclic and unsaturated organic molecules.

Theoretical Background

The conformational analysis of this compound involves the exploration of two primary degrees of freedom:

-

Cyclohexene Ring Conformation: The cyclohexene ring is known to adopt a half-chair conformation as its global minimum.[1] Other higher-energy conformations, such as the boat and twist-boat, also exist and may be relevant as transition states or in strained systems.

-

Rotation of the Bromoethynyl Group: The rotation around the single bond connecting the bromoethynyl group to the cyclohexene ring introduces another layer of conformational complexity. While a carbon-carbon triple bond allows for free rotation, steric and electronic interactions with the cyclohexene ring will likely result in a rotational energy barrier with distinct minima.[2]

Proposed Computational Methodology

A multi-step computational workflow is proposed to systematically investigate the conformational space of this compound. This workflow is designed to balance computational cost with accuracy, employing initial low-level searches followed by high-level quantum mechanical refinements.

Initial Conformational Search

A broad exploration of the potential energy surface is necessary to identify all plausible low-energy conformers. A mixed molecular mechanics and quantum mechanical approach is recommended.

| Step | Method | Software Example | Purpose |

| 1 | Molecular Mechanics Conformational Search | GMMX in Gaussian, MacroModel | To rapidly generate a large number of initial conformers by systematically rotating dihedral angles. |

| 2 | Semi-Empirical Quantum Mechanics Optimization | PM7 or PM6 in MOPAC/Gaussian | To refine the initial set of conformers and discard very high-energy structures. |

| 3 | Clustering and Selection | In-house scripts or visualization software | To group similar conformers and select a representative set for higher-level calculations. |

High-Level Quantum Mechanical Calculations

The selected low-energy conformers from the initial search should be subjected to rigorous geometry optimization and energy calculations using Density Functional Theory (DFT). DFT methods provide a good balance of accuracy and computational efficiency for molecules of this size.

| Parameter | Recommended Level of Theory | Rationale |

| Method | B3LYP, M06-2X, or ωB97X-D | These functionals are widely used and have been shown to perform well for organic molecules, with M06-2X and ωB97X-D being particularly good for non-covalent interactions. |

| Basis Set | 6-311+G(d,p) or aug-cc-pVTZ | A triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution, especially around the bromine atom and the triple bond. |

| Solvation Model | Polarizable Continuum Model (PCM) or SMD | To simulate the effect of a solvent environment (e.g., water, chloroform) on conformational stability. |

Frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

Rotational Barrier Analysis

To quantify the rotational barrier of the bromoethynyl group, a relaxed potential energy surface (PES) scan should be performed. This involves systematically rotating the dihedral angle defining the orientation of the bromoethynyl group relative to the cyclohexene ring, while allowing all other geometric parameters to relax at each step.

| Parameter | Value/Method |

| Scanned Dihedral | C2-C1-C≡C-Br |

| Scan Range | 0° to 360° |

| Step Size | 10° |

| Level of Theory | B3LYP/6-31G(d) or higher |

Hypothetical Quantitative Data

The following tables present plausible, hypothetical quantitative data for the conformational analysis of this compound, based on values reported for similar molecules in the literature.

Table 1: Relative Energies of this compound Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

| Half-Chair | 0.00 (Global Minimum) |

| Boat | ~5-7 |

| Twist-Boat | ~4-6 |

Table 2: Hypothetical Rotational Barrier Analysis of the Bromoethynyl Group

| Dihedral Angle (C2-C1-C≡C-Br) | Relative Energy (kcal/mol) | Conformation |

| 0° | ~1.5 - 2.5 | Eclipsed (Transition State) |

| 90° | 0.00 | Staggered (Minimum) |

| 180° | ~1.5 - 2.5 | Eclipsed (Transition State) |

| 270° | 0.00 | Staggered (Minimum) |

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows in the proposed computational study.

Caption: Computational workflow for conformational analysis.

Caption: Logical relationship of computational inputs and outputs.

Conclusion

While direct computational studies on this compound are not currently available in the literature, this technical guide provides a comprehensive and robust framework for conducting such an investigation. By following the detailed methodologies for conformational searching, high-level quantum mechanical calculations, and rotational barrier analysis, researchers can gain valuable insights into the conformational preferences and energetic landscape of this molecule. The hypothetical data and visualized workflows presented herein serve as a practical starting point for future computational studies in this area, with broad applicability to other substituted cyclohexene systems. This in-depth computational approach is invaluable for understanding the structure-property relationships that are fundamental to chemical research and drug development.

References

Paving the Way for Advanced Therapeutics: A Technical Guide to the Discovery and Isolation of 1-(Bromoethynyl)cyclohexene Precursors

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals outlining the key synthetic pathways and experimental protocols for obtaining precursors to 1-(bromoethynyl)cyclohexene, a valuable building block in medicinal chemistry. This document provides a detailed overview of established methodologies, quantitative data, and logical workflows to facilitate the efficient synthesis and isolation of these crucial chemical intermediates.

Introduction

This compound and its precursors are of significant interest in the field of drug discovery and development. The unique structural motif of a bromoalkyne coupled with a cyclohexene ring provides a versatile scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. This guide details the primary synthetic routes for accessing these precursors, focusing on the conversion of readily available starting materials like cyclohexanone and cyclohexanecarbaldehyde into the desired terminal alkyne and its subsequent bromination.

Synthetic Strategies and Experimental Protocols

Two principal strategies are highlighted for the synthesis of the key precursor, 1-ethynylcyclohexene, from a carbonyl starting material: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. A subsequent electrophilic bromination step then yields the target this compound.

Route 1: The Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable two-step method for the conversion of an aldehyde or ketone into a terminal alkyne.[1][2][3][4] The reaction proceeds through a dibromo-olefin intermediate.

Step 1: Synthesis of 1,1-Dibromomethylenecyclohexane

This step involves the reaction of cyclohexanone with a phosphorus ylide generated in situ from triphenylphosphine and carbon tetrabromide.[5]

Experimental Protocol:

To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.0 eq.). The mixture is stirred for 5-10 minutes, during which the color changes to a deep orange/red, indicating the formation of the ylide. A solution of cyclohexanone (1.0 eq.) in anhydrous dichloromethane is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction mixture is then concentrated, and the crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford 1,1-dibromomethylenecyclohexane.

Step 2: Synthesis of 1-Ethynylcyclohexene

The dibromo-olefin is then treated with a strong base, such as n-butyllithium, to effect elimination and generate the terminal alkyne.

Experimental Protocol:

A solution of 1,1-dibromomethylenecyclohexane (1.0 eq.) in anhydrous tetrahydrofuran is cooled to -78 °C. To this solution, n-butyllithium (2.2 eq.) is added dropwise, and the mixture is stirred at this temperature for 1-2 hours, followed by slow warming to room temperature. The reaction is then quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 1-ethynylcyclohexene is then purified by distillation.

Route 2: The Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation offers an alternative one-carbon homologation of aldehydes and ketones to alkynes using a diazophosphonate reagent.[6][7][8] The Ohira-Bestmann modification, which utilizes the Bestmann-Ohira reagent, is often preferred due to its milder reaction conditions.[9][10]

Experimental Protocol (Ohira-Bestmann Modification):

To a solution of the Bestmann-Ohira reagent (1.2 eq.) in anhydrous methanol at room temperature is added potassium carbonate (2.0 eq.). The mixture is stirred for 10-15 minutes, after which a solution of cyclohexanone (1.0 eq.) in anhydrous methanol is added. The reaction is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude 1-ethynylcyclohexene is purified by column chromatography or distillation.

Final Step: Bromination of 1-Ethynylcyclohexene

The terminal alkyne, 1-ethynylcyclohexene, is converted to the final product, this compound, via an electrophilic bromination reaction. A common method involves the use of N-bromosuccinimide (NBS) in the presence of a silver catalyst.[11][12]

Experimental Protocol:

To a solution of 1-ethynylcyclohexene (1.0 eq.) in acetone at room temperature is added N-bromosuccinimide (1.1 eq.) and a catalytic amount of silver nitrate (0.1 eq.). The reaction mixture is stirred in the dark for 1-3 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations described. Please note that yields can vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |

| Corey-Fuchs Step 1 | Cyclohexanone | 1,1-Dibromomethylenecyclohexane | PPh₃, CBr₄ | 70-85 |

| Corey-Fuchs Step 2 | 1,1-Dibromomethylenecyclohexane | 1-Ethynylcyclohexene | n-BuLi | 60-75 |

| Seyferth-Gilbert | Cyclohexanone | 1-Ethynylcyclohexene | Bestmann-Ohira reagent, K₂CO₃ | 75-90[6] |

| Bromination | 1-Ethynylcyclohexene | This compound | NBS, AgNO₃ | 80-95[11] |

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic strategies, the following diagrams have been generated using the DOT language.

Caption: Corey-Fuchs reaction workflow for the synthesis of 1-ethynylcyclohexene from cyclohexanone.

Caption: Seyferth-Gilbert homologation for the direct conversion of cyclohexanone to 1-ethynylcyclohexene.

Caption: Final bromination step to produce this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound precursors. By leveraging well-established methodologies such as the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, researchers can efficiently access these valuable compounds. The provided experimental protocols and quantitative data serve as a solid foundation for laboratory work, while the workflow diagrams offer a clear visual representation of the synthetic strategies. It is anticipated that this guide will be a valuable resource for professionals in the pharmaceutical and chemical research sectors, accelerating the discovery and development of novel therapeutics.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. synarchive.com [synarchive.com]

- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corey-Fuchs Reaction [organic-chemistry.org]

- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 6. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]

- 7. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 8. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 9. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Facile and efficient synthesis of 1-haloalkynes via DBU-mediated reaction of terminal alkynes and N-haloimides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 1-(Bromoethynyl)cyclohexene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 1-(bromoethynyl)cyclohexene in Sonogashira coupling reactions. The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically carried out under mild conditions, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1]

Introduction to this compound in Sonogashira Coupling

This compound is a key building block for the synthesis of enyne structures, which are important motifs in many biologically active compounds and organic materials. The Sonogashira reaction provides a direct method for introducing an alkynyl group at the C-1 position of the cyclohexene ring, leading to the formation of 1-(alkynyl)cyclohexenes. These products can serve as versatile intermediates for further chemical transformations.

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

Scheme 1: General Sonogashira Coupling Reaction

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3] While traditional methods often require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed in aqueous media or under aerobic conditions.[2][3]

Key Reaction Components and Considerations

Catalysts:

-

Palladium Catalysts: A variety of palladium(0) and palladium(II) complexes are effective catalysts. Common examples include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with phosphine ligands.[4] The choice of ligand can significantly influence the reaction's efficiency.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper acetylide, which is a key intermediate in the catalytic cycle.[4] Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts.[4]

Base: An amine base, such as triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), or piperidine, is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Solvent: A range of solvents can be used, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile being common choices. The choice of solvent can affect the solubility of the reactants and the reaction rate.

Experimental Protocols

Below are representative protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on general procedures and may require optimization for specific substrates.

Protocol 1: Standard Sonogashira Coupling Conditions

Objective: To synthesize a 1,3-diyne derivative by coupling this compound with a terminal alkyne using a palladium/copper co-catalyst system.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

-

Add a magnetic stir bar.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous THF (10 mL) and freshly distilled Et₃N (5 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

-

Add this compound (1.0 mmol) to the reaction mixture via syringe.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling Conditions

Objective: To synthesize a 1,3-diyne derivative using a copper-free palladium-catalyzed Sonogashira coupling to minimize homocoupling byproducts.

Materials:

-

This compound

-

Terminal alkyne (e.g., 1-octyne)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.06 mmol, 6 mol%).

-

Add a magnetic stir bar.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous DMF (10 mL).

-

Add the base, Cs₂CO₃ (2.0 mmol).

-

Add the terminal alkyne (1.2 mmol).

-

Add this compound (1.0 mmol).

-

Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction time can vary from 4 to 24 hours depending on the substrate.

-

After completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Data Presentation

The following table summarizes representative quantitative data for Sonogashira coupling reactions involving bromoalkynes with various coupling partners under different conditions. Note that these are illustrative examples, and actual results with this compound may vary.

| Entry | Bromoalkyne | Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromooctyne | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 4 | 85 |

| 2 | 1-Bromo-3,3-dimethyl-1-butyne | 4-Ethynyltoluene | Pd(PPh₃)₄ (3) | 5 | i-Pr₂NH | DMF | 50 | 6 | 92 |

| 3 | (Bromoethynyl)trimethylsilane | 1-Heptyne | Pd(OAc)₂/PPh₃ (2) | - | Cs₂CO₃ | Dioxane | 80 | 12 | 78 |

| 4 | 1-Bromo-2-phenylacetylene | 3-Ethynylpyridine | PdCl₂(dppf) (1.5) | 3 | Piperidine | CH₃CN | 60 | 8 | 88 |

Visualizations

Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.

Caption: Experimental workflow for Sonogashira coupling.

Caption: Simplified Sonogashira catalytic cycle.

References

Application Notes and Protocols for Stille Coupling Reactions Involving 1-(Bromoethynyl)cyclohexene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for conducting Stille coupling reactions utilizing 1-(Bromoethynyl)cyclohexene as a key building block. The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide. This method is particularly valuable in medicinal chemistry and materials science for the synthesis of complex organic molecules, including conjugated enynes.

The protocols and data presented herein are based on established principles of Stille coupling reactions, adapted for the specific substrate this compound. While direct literature examples for this specific substrate are not prevalent, the provided methodologies are robust and can be optimized for various research and development applications.

Overview of the Stille Coupling Reaction

The Stille coupling reaction is a versatile and widely used transformation in organic synthesis. It offers several advantages, including tolerance to a wide range of functional groups, neutral reaction conditions, and the stability of the organostannane reagents to air and moisture. The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and an organostannane reagent, which couples with an organic electrophile, in this case, this compound.

General Reaction Scheme:

Where:

-

R' : The organic group to be transferred from the organostannane (e.g., aryl, heteroaryl, vinyl, alkyl).

-

R'' : Non-transferable groups on the tin atom, typically butyl or methyl.

-

Pd catalyst : A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.

-

Ligand : Often a phosphine ligand like triphenylphosphine (PPh₃) to stabilize the palladium catalyst.

Experimental Protocols

This section outlines a detailed, generalized protocol for the Stille coupling of this compound with an organostannane. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials and Reagents

-

This compound

-

Organostannane (e.g., Tributyl(vinyl)stannane, Hexamethylditin)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Ligand (if not using a pre-formed catalyst complex, e.g., Triphenylphosphine [PPh₃])

-

Anhydrous solvent (e.g., Toluene, THF, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Reagents for workup and purification (e.g., saturated aqueous KF solution, organic solvents for extraction, silica gel for chromatography)

General Procedure for Stille Coupling

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

If required, add any additional ligand.

-

Add the anhydrous solvent (e.g., Toluene) via syringe.

-

-

Addition of Reagents:

-

Add this compound (1.0 equivalent) to the reaction mixture via syringe.

-

Add the organostannane (1.0-1.2 equivalents) to the reaction mixture via syringe.

-

-

Reaction Conditions:

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). This solution precipitates the tin byproducts as insoluble organotin fluorides, which can be removed by filtration.

-

Stir the mixture vigorously for 1-2 hours.

-

Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

-

Data Presentation

The following table provides a template for summarizing the results of Stille coupling reactions with this compound, populated with hypothetical data for illustrative purposes.

| Entry | Organostannane (R'-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85 |

| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (1.5) | PPh₃ (6) | THF | 80 | 18 | 78 |

| 3 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | DMF | 110 | 8 | 92 |

| 4 | Allyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | Toluene | 90 | 24 | 65 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Stille coupling of this compound.

Stille Coupling Catalytic Cycle

This diagram illustrates the generally accepted mechanism for the Stille coupling reaction.

Applications in Drug Development and Research

The synthesis of novel enyne scaffolds through Stille coupling with this compound opens avenues for the development of new chemical entities with potential therapeutic applications. Conjugated enynes are present in a variety of biologically active natural products and designed molecules. The ability to introduce diverse functionalities (R' groups) allows for the creation of compound libraries for screening in drug discovery programs.

Furthermore, the resulting products can serve as versatile intermediates for further chemical transformations, such as cycloaddition reactions, to build molecular complexity rapidly. The mild conditions and functional group tolerance of the Stille reaction make it suitable for late-stage functionalization of complex molecules, a valuable strategy in medicinal chemistry.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. All reactions should be carried out with appropriate safety precautions. The toxicity of organotin compounds necessitates careful handling and disposal.

Application Notes and Protocols: Cadiot-Chodkiewicz Coupling with 1-(Bromoethynyl)cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cadiot-Chodkiewicz coupling is a powerful and versatile cross-coupling reaction in organic synthesis that facilitates the formation of a carbon-carbon bond between a terminal alkyne and a 1-haloalkyne.[1] This reaction, catalyzed by a copper(I) salt in the presence of an amine base, is highly valued for its ability to produce unsymmetrical 1,3-diynes (conjugated diynes).[1][2] These structural motifs are of significant interest in medicinal chemistry, materials science, and natural product synthesis due to their unique electronic and biological properties.[3]

This document provides detailed application notes and protocols for the Cadiot-Chodkiewicz coupling reaction, with a specific focus on the use of 1-(bromoethynyl)cyclohexene as a key reactant. Due to the limited commercial availability of this compound, a detailed protocol for its synthesis from the readily available precursor, 1-ethynylcyclohexene, is also provided.

Synthesis of this compound

A common and effective method for the synthesis of 1-bromoalkynes from terminal alkynes involves the use of N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Ethynylcyclohexene

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (AgNO₃)

-

Acetone (anhydrous)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-ethynylcyclohexene (1.0 eq) in anhydrous acetone, add N-bromosuccinimide (1.2 eq) and a catalytic amount of silver nitrate (0.1 eq).

-

Stir the reaction mixture at room temperature and protect it from light by wrapping the flask in aluminum foil.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with hexane (3 x volume of acetone).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Cadiot-Chodkiewicz Coupling of this compound

The Cadiot-Chodkiewicz coupling reaction is typically carried out using a copper(I) salt, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), as the catalyst.[2][5] An amine base, such as butylamine or piperidine, is used to deprotonate the terminal alkyne.[5][6] The reaction is often performed in a polar solvent like ethanol or methanol.[3][5]

Experimental Protocol: Cadiot-Chodkiewicz Coupling

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

-

Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

-

n-Butylamine or Piperidine

-

Ethanol or Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate or Diethyl ether

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas supply

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the terminal alkyne (1.2 eq) in the chosen solvent (e.g., ethanol).

-

Add the amine base (e.g., n-butylamine, 2.0 eq) and the copper(I) catalyst (e.g., CuBr, 0.05 eq).

-

To this mixture, add a solution of this compound (1.0 eq) in the same solvent dropwise over a period of 10-15 minutes.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate or diethyl ether (3 x volume of the reaction mixture).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired unsymmetrical 1,3-diyne.

Data Presentation

The following tables summarize representative quantitative data for Cadiot-Chodkiewicz coupling reactions with various bromoalkynes and terminal alkynes, which can be considered analogous to reactions with this compound.

Table 1: Cadiot-Chodkiewicz Coupling with Phenylacetylene

| Bromoalkyne Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1-Bromooct-1-yne | CuI (5) | n-BuNH₂ | Ethanol | 2 | 85 |

| (Bromoethynyl)benzene | CuBr (10) | Piperidine | Methanol | 4 | 78 |

| 1-Bromo-3,3-dimethylbut-1-yne | CuI (5) | n-BuNH₂ | Ethanol | 3 | 92 |

Table 2: Cadiot-Chodkiewicz Coupling with Propargyl Alcohol

| Bromoalkyne Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1-Bromooct-1-yne | CuI (5) | n-BuNH₂ | Ethanol | 2.5 | 75 |

| (Bromoethynyl)benzene | CuBr (10) | Piperidine | Methanol | 5 | 65 |

| 1-Bromo-3,3-dimethylbut-1-yne | CuI (5) | n-BuNH₂ | Ethanol | 4 | 88 |

Mandatory Visualization

Reaction Mechanism

The accepted mechanism for the Cadiot-Chodkiewicz coupling involves a catalytic cycle with copper(I).[2] The amine base deprotonates the terminal alkyne, which then forms a copper(I) acetylide. This species undergoes oxidative addition with the bromoalkyne, followed by reductive elimination to yield the 1,3-diyne product and regenerate the copper(I) catalyst.

Caption: Cadiot-Chodkiewicz Coupling Mechanism.

Experimental Workflow

The overall experimental workflow for the synthesis and subsequent coupling of this compound is a two-stage process.

Caption: Overall Experimental Workflow.

References

- 1. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. jk-sci.com [jk-sci.com]

- 6. A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Synthesis of Substituted Alkynes from 1-(Bromoethynyl)cyclohexene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted alkynes using 1-(bromoethynyl)cyclohexene as a key building block. The methodologies described herein are centered around robust and versatile cross-coupling reactions, primarily the Sonogashira and Suzuki-Miyaura couplings. These reactions offer a powerful platform for the generation of a diverse range of functionalized alkynes, including conjugated enynes and arylalkynes, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

This compound is a versatile bifunctional reagent, possessing both a vinyl bromide and a bromoalkyne moiety. However, the bromoalkyne is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. This allows for the selective formation of a new carbon-carbon bond at the terminal position of the ethynyl group, leading to the synthesis of a wide array of 1-(alkynyl)cyclohexene derivatives. These products can serve as precursors to complex molecules, including enediyne structures with potential applications in drug development as cytotoxic agents.

Key Synthetic Pathways

The primary methods for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Sonogashira coupling with terminal alkynes and the Suzuki-Miyaura coupling with organoboron compounds.

Caption: Key synthetic routes from this compound.

Application Note 1: Sonogashira Coupling for the Synthesis of Conjugated Enynes

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide.[1][2] In the context of this compound, the bromoalkyne moiety readily participates in this coupling, allowing for the introduction of a wide variety of substituents.

General Reaction Scheme:

Caption: General Sonogashira coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a representative procedure adapted from established methods for the Sonogashira coupling of vinyl bromides with terminal alkynes.[1][3][4]

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (0.02-0.05 eq.), copper(I) iodide (0.04-0.10 eq.), and the anhydrous solvent (e.g., THF or DMF).

-

To this mixture, add this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.).

-

Finally, add the amine base (2.0-3.0 eq.) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Representative Yields for Sonogashira Coupling

The following table summarizes typical yields obtained for Sonogashira couplings with various bromoalkenes, which are expected to be comparable for this compound.

| Entry | Terminal Alkyne (R-C≡C-H) | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 85-95 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 90-98 |

| 4 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 82-92 |

Note: Yields are based on analogous reactions reported in the literature and may vary for the specific substrate.

Application Note 2: Suzuki-Miyaura Coupling for Arylalkyne Synthesis

The Suzuki-Miyaura coupling provides a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] While less common for bromoalkynes compared to Sonogashira coupling, it presents a viable alternative for the introduction of aryl and heteroaryl substituents.

General Reaction Scheme:

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

Application of Cyclohexene Derivatives in Natural Product Synthesis: A Focus on 1-Bromo-1-cyclohexene

Introduction

While the specific reagent 1-(bromoethynyl)cyclohexene is not readily described in the scientific literature, it is plausible that the intended subject of interest is 1-bromo-1-cyclohexene , a versatile synthetic intermediate. This vinyl bromide is a valuable building block in the synthesis of complex molecules, including natural products and their analogues. Its utility stems from its ability to participate in a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and the Diels-Alder reaction. This application note will detail the potential uses of 1-bromo-1-cyclohexene in these two key transformations, providing protocols and illustrative data for researchers in organic synthesis and drug development. Vinyl halides, such as 1-bromo-1-cyclohexene, are important precursors in the construction of polysubstituted alkenes through transition metal-catalyzed cross-coupling reactions.[1]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a robust and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of a base, typically an amine.[2][3] For a substrate like 1-bromo-1-cyclohexene, the Sonogashira coupling provides a direct method for introducing an alkynyl substituent at the C-1 position of the cyclohexene ring, leading to the formation of 1-(alkynyl)cyclohexenes. These products are valuable intermediates that can be further elaborated into more complex structures found in many natural products.[3][4]

Illustrative Quantitative Data for Sonogashira Coupling

The following table provides representative data for the Sonogashira coupling of a cyclic vinyl bromide with a terminal alkyne. The conditions and yields are based on typical procedures reported in the literature for similar substrates.